molecular formula C11H15ClO B8029893 1-[(Tert-butoxy)methyl]-3-chlorobenzene

1-[(Tert-butoxy)methyl]-3-chlorobenzene

Cat. No.: B8029893
M. Wt: 198.69 g/mol
InChI Key: JMZVLYTZQLUJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butoxy)methyl]-3-chlorobenzene is an organic compound characterized by the presence of a tert-butoxy group attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)methyl]-3-chlorobenzene typically involves the reaction of 3-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-chlorobenzyl chloride+tert-butyl alcoholNaOH, refluxThis compound\text{3-chlorobenzyl chloride} + \text{tert-butyl alcohol} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 3-chlorobenzyl chloride+tert-butyl alcoholNaOH, reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)methyl]-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 1-[(Tert-butoxy)methyl]-3-aminobenzene or 1-[(Tert-butoxy)methyl]-3-thiolbenzene.

    Oxidation: Formation of 1-[(Tert-butoxy)methyl]-3-chlorobenzaldehyde.

    Reduction: Formation of 1-[(Tert-butoxy)methyl]-3-chlorocyclohexane.

Scientific Research Applications

1-[(Tert-butoxy)methyl]-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Tert-butoxy)methyl]-3-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The tert-butoxy group can stabilize intermediates and transition states, facilitating various chemical transformations.

Comparison with Similar Compounds

  • 1-[(Tert-butoxy)methyl]-4-chlorobenzene
  • 1-[(Tert-butoxy)methyl]-2-chlorobenzene
  • 1-[(Tert-butoxy)methyl]-3-bromobenzene

Comparison: 1-[(Tert-butoxy)methyl]-3-chlorobenzene is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical behavior and applications based on the electronic and steric effects imparted by the substituents.

Properties

IUPAC Name

1-chloro-3-[(2-methylpropan-2-yl)oxymethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZVLYTZQLUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.